5-[(4-Chlorophenoxy)methyl]-1,3-oxazolidin-2-one
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Overview
Description
OXCPM , is a chemical compound with the molecular formula C10H10ClNO3. It belongs to the oxazolidinone class of compounds.
Preparation Methods
The synthesis of OXCPM involves the reaction of 4-chlorophenoxyacetic acid with thionyl chloride, followed by cyclization with ethylene glycol. The industrial production methods are not extensively documented, but laboratory-scale procedures exist .
Chemical Reactions Analysis
OXCPM can undergo various chemical reactions:
Scientific Research Applications
OXCPM’s applications span several scientific domains:
Agriculture: It has been explored as a plant growth regulator and herbicide.
Medicine: Although not widely used, its derivatives may have potential as antimicrobial agents.
Chemistry: OXCPM serves as a precursor for synthesizing other compounds.
Industry: Its industrial applications are limited, but further research could reveal novel uses.
Mechanism of Action
The exact mechanism by which OXCPM exerts its effects remains largely unexplored. Further studies are needed to elucidate its molecular targets and pathways.
Comparison with Similar Compounds
OXCPM’s uniqueness lies in its combination of an oxazolidinone ring with a chlorophenoxy group. Similar compounds include other oxazolidinones and chlorophenoxy derivatives, but OXCPM’s specific structure sets it apart .
Biological Activity
5-[(4-Chlorophenoxy)methyl]-1,3-oxazolidin-2-one is a synthetic compound belonging to the oxazolidinone class, known for its significant biological activity, particularly as an antimicrobial agent. This compound exhibits a unique five-membered heterocyclic structure containing nitrogen and oxygen, with a chlorophenoxy group that enhances its biological properties.
Antimicrobial Activity
The primary biological activity of this compound is its antimicrobial efficacy , particularly against gram-positive bacteria. Oxazolidinones, including this compound, function by inhibiting bacterial protein synthesis through binding to the ribosomal subunit. This mechanism makes them effective against resistant strains such as methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus (VRE) .
The binding of this compound to the bacterial ribosome disrupts the translation process, leading to cessation of protein synthesis. The presence of the chlorophenoxy moiety is believed to enhance the compound's interaction with bacterial targets, potentially increasing its potency and spectrum of activity .
Research Findings
Numerous studies have evaluated the biological activities of this compound and its derivatives. Below is a summary of key findings from recent research:
Study | Findings |
---|---|
Antimicrobial Efficacy | Showed significant activity against various gram-positive bacteria, including MRSA and VRE . |
In Vitro Studies | Demonstrated efficacy in inhibiting bacterial growth in laboratory settings, with minimal inhibitory concentrations (MICs) established for multiple strains . |
Structural Analysis | Molecular docking studies indicated favorable binding interactions with ribosomal RNA components, supporting its mechanism of action . |
Case Studies
Case Study 1: Efficacy Against Resistant Strains
A study conducted on various strains of MRSA revealed that this compound exhibited lower MIC values compared to traditional antibiotics, suggesting its potential as a treatment option for resistant infections. The compound was tested in vitro against multiple MRSA strains and showed a consistent ability to inhibit growth effectively.
Case Study 2: Pharmacokinetics and Bioavailability
Research into the pharmacokinetic properties of this compound indicated favorable absorption characteristics when administered orally. Studies showed that the chlorophenoxy group significantly influences solubility and bioavailability compared to other oxazolidinones, enhancing its therapeutic potential .
Properties
CAS No. |
14716-97-3 |
---|---|
Molecular Formula |
C10H10ClNO3 |
Molecular Weight |
227.64 g/mol |
IUPAC Name |
5-[(4-chlorophenoxy)methyl]-1,3-oxazolidin-2-one |
InChI |
InChI=1S/C10H10ClNO3/c11-7-1-3-8(4-2-7)14-6-9-5-12-10(13)15-9/h1-4,9H,5-6H2,(H,12,13) |
InChI Key |
IKRAQGBWVLSVKL-UHFFFAOYSA-N |
Canonical SMILES |
C1C(OC(=O)N1)COC2=CC=C(C=C2)Cl |
solubility |
>34.1 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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